molecular formula C13H21NO3 B592347 Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1363381-22-9

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Katalognummer B592347
CAS-Nummer: 1363381-22-9
Molekulargewicht: 239.315
InChI-Schlüssel: KHCPHQZPEYFYRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is an organic intermediate often used in drug design . It has been reported to be used in the preparation of a compound that acts as a GPR119 agonist for the treatment of diabetes and metabolic diseases .


Synthesis Analysis

The synthesis of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate can be achieved from 4-hydroxypiperidine-1-carboxylic acid tert-butyl ester. This compound is first used to prepare 4-vinylpiperidine-1-carboxylic acid tert-butyl ester, which then reacts with trichloroacetyl chloride .


Molecular Structure Analysis

The molecular formula of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is C13H21NO3 . The average mass is 239.311 Da and the monoisotopic mass is 239.152145 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate are not detailed in the sources, it is known to be a useful compound for the preparation of diaminopyrimidines as EGFR inhibitors .

Wissenschaftliche Forschungsanwendungen

Preparation of Diaminopyrimidines as EGFR Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is used in the preparation of diaminopyrimidines, which are known to inhibit Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein that plays a crucial role in the growth of cancer cells, and inhibiting it can help in the treatment of various types of cancer.
  • Results/Outcomes: The expected outcome of this application is the production of diaminopyrimidines that can inhibit EGFR. The effectiveness of these compounds would then be tested in further studies .

GPR119 Agonist for Treating Diabetes and Metabolic Diseases

  • Scientific Field: Pharmacology
  • Application Summary: This compound has been reported to be used in the preparation of a compound that acts as a GPR119 agonist . GPR119 is a receptor that is involved in glucose homeostasis and lipid metabolism, and activating it can help in the treatment of diabetes and metabolic diseases.
  • Results/Outcomes: The expected outcome is the production of a GPR119 agonist that can potentially be used in the treatment of diabetes and metabolic diseases .

Organic Intermediate

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is an organic intermediate, which means it is used in the synthesis of other organic compounds . It is often used in drug design .
  • Methods of Application: The specific methods of application were not detailed in the sources, but it would generally involve using this compound as a starting material or intermediate in the synthesis of other organic compounds .
  • Results/Outcomes: The expected outcome is the production of other organic compounds for various applications .

Preparation of GPR119 Agonist

  • Scientific Field: Pharmacology
  • Application Summary: This compound has been reported to be used in the preparation of a compound that acts as a GPR119 agonist . GPR119 is a receptor that is involved in glucose homeostasis and lipid metabolism, and activating it can help in the treatment of diabetes and metabolic diseases.
  • Methods of Application: The specific methods of application were not detailed in the source, but it would generally involve using Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate as a starting material or intermediate in the synthesis of the GPR119 agonist .
  • Results/Outcomes: The expected outcome is the production of a GPR119 agonist that can potentially be used in the treatment of diabetes and metabolic diseases .

Preparation of 2-[2,6-Difluoro-4-(4-methanesulfonylphenyl)phenoxy]-7-azaspiro[3.5]nonane-7-carboxylate

  • Scientific Field: Medicinal Chemistry
  • Application Summary: This compound has been reported to be used in the preparation of 2-[2,6-Difluoro-4-(4-methanesulfonylphenyl)phenoxy]-7-azaspiro[3.5]nonane-7-carboxylate . This compound is a GPR119 agonist, which can be used in the treatment of diabetes and metabolic diseases .
  • Methods of Application: The specific methods of application were not detailed in the source, but it would generally involve using Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate as a starting material or intermediate in the synthesis of the GPR119 agonist .
  • Results/Outcomes: The expected outcome is the production of a GPR119 agonist that can potentially be used in the treatment of diabetes and metabolic diseases .

Analytical Chemistry

  • Scientific Field: Analytical Chemistry
  • Application Summary: This compound can be analyzed using various analytical techniques such as NMR, HPLC, LC-MS, UPLC, etc . These techniques can provide information about the structure and purity of the compound, which is important in research and development.
  • Methods of Application: The compound can be analyzed using the mentioned techniques. The specific experimental procedures would depend on the technique used .

Safety And Hazards

While specific safety and hazard information for Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is not detailed in the sources, general precautions such as wearing protective gloves and breathing apparatus in the event of a fire are recommended .

Eigenschaften

IUPAC Name

tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCPHQZPEYFYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

CAS RN

1363381-22-9
Record name 2-Azaspiro[3.5]nonan-7-one, NBOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.